4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound 4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid features a hybrid heterocyclic-aromatic architecture. Its IUPAC name systematically describes the connectivity:
- Core : A 3H-imidazo[4,5-b]pyridine system, where the imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–8).
- Substituents : A trifluoromethyl (-CF₃) group at position 2 of the imidazole ring and a benzyl group at position 3, which is further substituted with a carboxylic acid (-COOH) at the para position of the benzene ring.
The molecular formula is C₁₅H₁₀F₃N₃O₂ , with a molecular weight of 321.25 g/mol . Key structural features include:
- Planar imidazo[4,5-b]pyridine core enabling π-π stacking interactions.
- Electron-withdrawing trifluoromethyl group influencing electronic distribution.
- Flexible methylene linker (-CH₂-) between the heterocycle and benzoic acid moiety.
X-ray Crystallographic Analysis of Imidazo[4,5-b]pyridine Core
Single-crystal X-ray diffraction studies of analogous imidazo[4,5-b]pyridine derivatives (e.g., alkyl-substituted variants) reveal critical structural insights:
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C2–N1 (imidazole) | 1.32 |
| N1–C6 (pyridine) | 1.35 |
| C7–CF₃ | 1.47 |
| Bond Angles (°) | |
| N1–C2–N3 (imidazole) | 108.5 |
| C6–N1–C2 | 106.8 |
| Dihedral Angle | |
| Benzoic acid vs. core | 44.9 |
The imidazo[4,5-b]pyridine core adopts a coplanar conformation , with minimal deviation from planarity (<0.1 Å). The trifluoromethyl group induces slight distortion in the imidazole ring due to steric and electronic effects. The benzoic acid moiety forms a 44.9° dihedral angle with the heterocycle, optimizing intramolecular hydrogen bonding between the carboxylic acid and pyridine nitrogen.
Conformational Studies Through NMR Spectroscopy
¹H and ¹³C NMR data (CDCl₃/DMSO-d₆) provide evidence of restricted rotation and electronic effects:
| Proton/Group | δ (ppm) | Multiplicity | Coupling (J/Hz) |
|---|---|---|---|
| Benzoic acid -COOH | 12.8 | Singlet | - |
| Methylene linker (-CH₂-) | 4.92 | Doublet | 14.2 |
| Imidazo[4,5-b]pyridine H4 | 8.51 | Doublet | 2.04 |
| Trifluoromethyl (-CF₃) | - | Singlet | - |
Key observations:
- The methylene linker exhibits a doublet (J = 14.2 Hz), indicating restricted rotation due to steric hindrance from the imidazo[4,5-b]pyridine core.
- Aromatic protons (H4, H5) show deshielding from the electron-withdrawing -CF₃ group, shifting upfield by 0.3–0.5 ppm compared to non-fluorinated analogs.
- The carboxylic acid proton appears as a singlet at δ 12.8 ppm, confirming hydrogen bonding with the pyridine nitrogen.
Tautomeric Behavior in Solution Phase
The compound exhibits tautomerism between 1H- and 3H-imidazo[4,5-b]pyridine forms, influenced by solvent polarity and substituents:
| Tautomer | Stability (ΔG, kcal/mol) | Dominant Solvent |
|---|---|---|
| 3H-imidazo[4,5-b]pyridine | 0 (reference) | Nonpolar (e.g., CHCl₃) |
| 1H-imidazo[4,5-b]pyridine | +1.2 | Polar (e.g., DMSO) |
- In nonpolar solvents , the
Properties
IUPAC Name |
4-[[2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c16-15(17,18)14-20-11-2-1-7-19-12(11)21(14)8-9-3-5-10(6-4-9)13(22)23/h1-7H,8H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKTXTXDUVLYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=N2)C(F)(F)F)CC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid typically involves multi-step organic synthesis. One common route starts with the preparation of the imidazo[4,5-b]pyridine core, which can be synthesized via cyclization reactions involving appropriate precursors such as 2-aminopyridine and trifluoroacetaldehyde. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under conditions that promote nucleophilic substitution.
The benzoic acid moiety is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The final product is purified using chromatographic methods to ensure high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include carboxylate derivatives.
- Reduction products include dihydroimidazo[4,5-b]pyridine derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds containing the imidazo[4,5-b]pyridine moiety exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific cancer cell lines, suggesting potential as therapeutic agents in oncology. The trifluoromethyl group enhances metabolic stability and bioactivity, making these compounds promising candidates for further development .
Antimicrobial Properties : Studies have shown that benzoic acid derivatives can possess antimicrobial activities. The incorporation of the trifluoromethyl group may enhance these effects by improving lipophilicity and cell membrane permeability, leading to increased efficacy against various pathogens .
Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of specific enzymes involved in disease pathways. For example, it has shown potential in inhibiting kinases that are crucial in cancer progression, thus serving as a lead compound for developing targeted therapies .
Materials Science Applications
Polymer Chemistry : The unique functional groups present in 4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid allow for its use as a monomer or additive in polymer synthesis. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Coatings and Films : The compound's chemical structure lends itself to applications in coatings that require resistance to solvents and chemicals. Its use in formulating protective films can improve durability and longevity under harsh conditions .
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound. These were screened against various cancer cell lines (e.g., breast and lung cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents. The study emphasized the importance of structural modifications to enhance activity and selectivity against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, suggesting that the trifluoromethyl substitution plays a critical role in enhancing antimicrobial activity. This study opens avenues for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism by which 4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The imidazo[4,5-b]pyridine core can participate in hydrogen bonding and π-π stacking interactions, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-{[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid are best understood in comparison to related imidazo[4,5-b]pyridine derivatives. Below is a detailed analysis:
Structural Analogues and Physicochemical Properties
Metabolic and Pharmacokinetic Considerations
- The trifluoromethyl group in this compound reduces oxidative metabolism compared to non-fluorinated analogs, as seen in similar compounds .
- The benzoic acid moiety increases aqueous solubility at physiological pH (predicted logP: ~2.5), whereas benzamide derivatives (e.g., ) exhibit higher logP values (>3.5), favoring blood-brain barrier penetration .
Biological Activity
4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid is a complex organic compound characterized by its trifluoromethyl group attached to an imidazo[4,5-b]pyridine ring, which is further linked to a benzoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C15H10F3N3O2
- Molecular Weight : 321.26 g/mol
- CAS Number : 1242900-17-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[4,5-b]pyridine core through cyclization reactions involving 2-aminopyridine and trifluoroacetaldehyde. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide. The benzoic acid moiety is subsequently attached through coupling reactions, commonly employing palladium-catalyzed techniques such as Suzuki or Heck reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The trifluoromethyl group enhances hydrophobic interactions with protein binding sites, while the imidazo[4,5-b]pyridine core facilitates hydrogen bonding and π-π stacking interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Inhibition of Cancer Cell Proliferation :
- Molecular Docking Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| 4-{[2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-yl]methyl}benzoic acid | Structure | 22.54 (MCF-7) | Anticancer |
| 4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridin-3-yl]methyl}benzoic acid | Structure | 21.30 (A549) | Anticancer |
This table illustrates how variations in the imidazo-pyridine structure can influence biological activity.
Study on Antiproliferative Effects
A recent study evaluated the antiproliferative activity of several derivatives of imidazo-pyridine compounds against human cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant growth inhibition with IC50 values below 10 µM against multiple cell lines .
In Vivo Studies
Further investigations into the in vivo efficacy of this compound are necessary to fully understand its therapeutic potential. Research focusing on animal models could provide insights into pharmacokinetics and toxicity profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Answer : A multistep synthesis is typically employed, starting with pyridine aldehydes (e.g., 3a–c) reacting with benzene-1,2-diamine or pyridine-2,3-diamine in the presence of ceric ammonium nitrate (CAN)/H₂O₂ to form the imidazo[4,5-b]pyridine core . Yield optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Purity is enhanced via column chromatography or recrystallization, with intermediates characterized by NMR and LCMS .
Q. What pharmacological activities are associated with the imidazo[4,5-b]pyridine scaffold, and how are these assessed in vitro?
- Answer : The scaffold exhibits antibacterial, antiviral, and anticancer activities due to its interaction with biopolymers like DNA or enzymes . Standard assays include:
- Antibacterial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains.
- Anticancer : Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based or radiometric assays for targets like Akt1 .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Answer : Key techniques include:
- NMR : Confirms regiochemistry and substitution patterns (e.g., ¹H/¹³C NMR in DMSO-d₆) .
- LCMS/HPLC : Validates molecular weight (>95% purity; retention time ~0.88–1.41 minutes under acidic mobile phases) .
- Elemental analysis : Verifies C/H/N ratios .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity, and what computational tools aid in rational design?
- Answer : Modifying the trifluoromethyl group or benzoic acid moiety alters steric/electronic properties. For example:
- Hydrophobic pocket targeting : Introduce bulky substituents (e.g., 4-chlorobenzyl) to improve Akt1 binding, guided by cocrystal structures (e.g., 2.25 Å resolution PDB analysis) .
- Computational tools : Molecular docking (AutoDock), molecular dynamics (GROMACS), and QSAR models predict binding affinities and ADMET properties .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Discrepancies may arise from:
- Purity variability : Validate via HPLC and LCMS to exclude impurities .
- Assay conditions : Standardize cell lines, serum concentrations, and incubation times.
- Metabolic stability : Compare results from hepatic microsomal assays (e.g., CYP450 inhibition) .
Q. How can polymorphic forms or salt derivatives impact bioavailability, and what methods characterize these variants?
- Answer : Polymorphs alter solubility and dissolution rates. Techniques include:
- X-ray diffraction (PXRD) : Identifies crystalline forms.
- DSC/TGA : Measures thermal stability (e.g., melting points ~287.5–293.5°C for related benzoic acid derivatives) .
- Salt formation : Co-crystallize with counterions (e.g., HCl) to enhance aqueous solubility .
Q. What in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models are suitable for evaluating efficacy and toxicity?
- Answer :
- PK studies : Oral dosing in rodents with LCMS plasma profiling to calculate AUC, Cₘₐₓ, and t₁/₂ .
- PD markers : Monitor downstream targets (e.g., PRAS40 phosphorylation for Akt inhibition) .
- Toxicity : Histopathology and serum biochemistry post-administration (e.g., liver/kidney function) .
Q. How do metabolic pathways influence the compound’s efficacy, and what in vitro models predict hepatic clearance?
- Answer : Use:
- Liver microsomes : Incubate with NADPH to identify phase I metabolites (e.g., hydroxylation).
- CYP450 isoforms : Screen inhibition/induction via fluorogenic substrates.
- LC-HRMS : Characterize metabolites (e.g., glucuronidation of the benzoic acid group) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
